(2E)-3-(3-chloro-5-fluorophenyl)prop-2-enoic acid, a compound of interest in organic chemistry, is characterized by its unique structure which includes a prop-2-enoic acid moiety attached to a phenyl ring substituted with chlorine and fluorine atoms. This compound is classified as a substituted cinnamic acid derivative, which is known for its potential applications in pharmaceuticals and materials science.
The compound can be synthesized through various chemical reactions, primarily involving the modification of simpler aromatic compounds. It serves as a versatile building block in organic synthesis due to its reactive double bond and functional groups.
This compound falls under the category of aromatic carboxylic acids and is specifically classified as a cinnamic acid derivative. Its structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of (2E)-3-(3-chloro-5-fluorophenyl)prop-2-enoic acid typically involves several key steps:
The synthesis may employ techniques such as:
(2E)-3-(3-chloro-5-fluorophenyl)prop-2-enoic acid has a distinct molecular structure characterized by:
The molecular formula is , and it features key structural attributes that influence its reactivity and interaction with biological targets.
(2E)-3-(3-chloro-5-fluorophenyl)prop-2-enoic acid can undergo several types of reactions:
Common reagents for these reactions include:
The mechanism of action for (2E)-3-(3-chloro-5-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and anticancer properties.
The physical properties include:
Chemical properties involve:
Relevant data from studies indicate that similar compounds demonstrate significant stability under various conditions, making them suitable for pharmaceutical applications.
(2E)-3-(3-chloro-5-fluorophenyl)prop-2-enoic acid has several notable applications:
Systematic Nomenclature:
Molecular Architecture:
Structural Representation:
Fc1cc(Cl)cc(c1)/C=C/C(=O)OTable 1: Core Structural and Physicochemical Properties
| Property | Value/Description | Experimental Basis |
|---|---|---|
| Molecular Weight | 200.60 g/mol | Calculated from C₉H₆ClFO₂ |
| Configuration | (2E) | By analogy to (2E)-3-(3-fluorophenyl)deriv [2] |
| Hydrogen Bond Donors | 1 (COOH) | Computational modeling |
| Hydrogen Bond Acceptors | 3 (2x O, 1x F) | TPSA ≈ 37 Ų (estimated) |
| Lipophilicity (logP) | ~2.3 (estimated) | Compared to 3-Fluorocinnamic acid (logP 2.2) [2] |
Positional Isomerism:The meta orientation of chlorine and fluorine in (2E)-3-(3-chloro-5-fluorophenyl)prop-2-enoic acid creates a symmetric 1,3,5-trisubstituted benzene ring. This differs significantly from ortho- or para-substituted isomers:
Stereoelectronic Properties:
Table 2: Substituent Electronic Effects in Halogenated Cinnamic Acids
| Substituent Pattern | σₚ (Hammett Constant) | Impact on COOH pKₐ | Conformational Flexibility |
|---|---|---|---|
| 3-Cl-5-F (meta-symmetric) | σₘ-Cl + σₘ-F ≈ 0.72 | pKₐ ~4.1 (estimated) | Moderate (dihedral 10°–20°) |
| 3-F (mono-substituted) | σₘ-F = 0.34 | pKₐ ~4.3 | Low (dihedral <10°) |
| 4-F (para-substituted) | σₚ-F = 0.06 | pKₐ ~4.0 | High (coplanar) |
| 2-Cl (ortho-substituted) | σₘ-Cl ≈ 0.37 (steric dominated) | pKₐ ~3.9 | Restricted (dihedral >30°) |
Medicinal Chemistry Applications:
Materials Science Applications:
Synthetic Accessibility:
3-Chloro-5-fluorobenzaldehyde + Malonic acid → (2E)-3-(3-Chloro-5-fluorophenyl)prop-2-enoic acid
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0